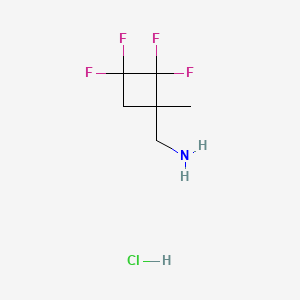
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride is a chemical compound with unique properties that make it valuable in various scientific research fields. Its molecular structure includes a cyclobutyl ring substituted with four fluorine atoms and a methyl group, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. Fluorination is achieved using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions. The methyl group is introduced through alkylation reactions, and the final step involves the formation of the methanaminehydrochloride by reacting the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for fluorinated compounds.
Mécanisme D'action
The mechanism of action of 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanamine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)amine
- 1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanol
Uniqueness
1-(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)methanaminehydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research, where solubility and stability are crucial.
Propriétés
Formule moléculaire |
C6H10ClF4N |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
(2,2,3,3-tetrafluoro-1-methylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9F4N.ClH/c1-4(3-11)2-5(7,8)6(4,9)10;/h2-3,11H2,1H3;1H |
Clé InChI |
ORLSALVJTWVTPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1(F)F)(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



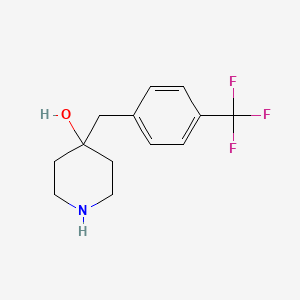
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
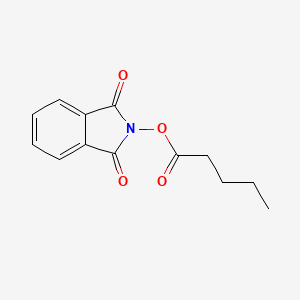

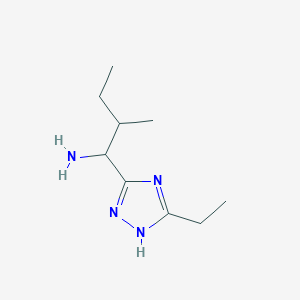
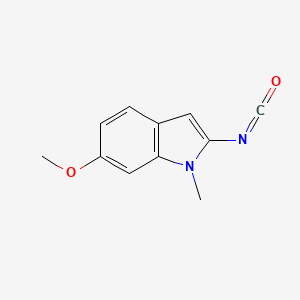
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
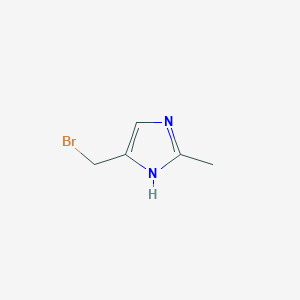
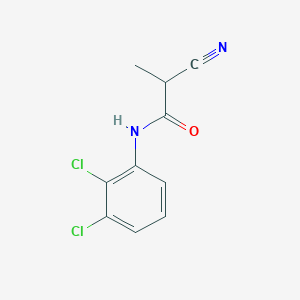
![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
